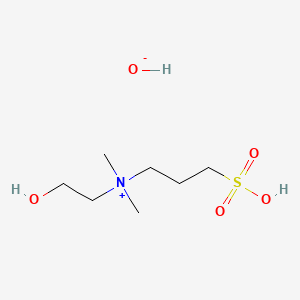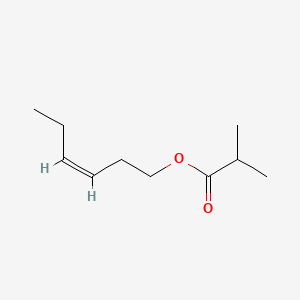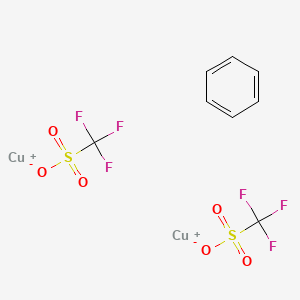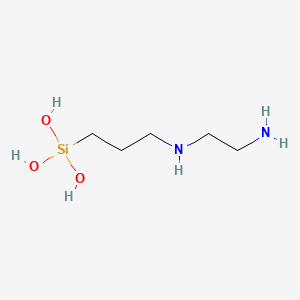
3-Methyl-6-methyleneoctan-3-ol
Descripción general
Descripción
3-Methyl-6-methyleneoctan-3-ol: is an organic compound with the molecular formula C10H20O It is a tertiary alcohol characterized by the presence of a methylene group at the sixth position and a methyl group at the third position of the octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-methyleneoctan-3-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction . In this process, a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable aldehyde or ketone precursor to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires the use of a solvent like diethyl ether or tetrahydrofuran.
Another approach involves the hydroboration-oxidation of an appropriate alkene. In this method, the alkene undergoes hydroboration with borane, followed by oxidation with hydrogen peroxide to yield the alcohol. This reaction is known for its regioselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation of the corresponding ketone or aldehyde. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion to the alcohol. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-methyleneoctan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the alcohol can yield the corresponding alkane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group of the alcohol can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3-Methyl-6-methyleneoctan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its unique olfactory properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-methyleneoctan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in metabolic and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-octanol: Similar structure but lacks the methylene group at the sixth position.
6-Methyleneoctan-3-ol: Similar structure but lacks the methyl group at the third position.
3-Methyl-6-octanol: Similar structure but lacks the methylene group at the sixth position.
Uniqueness
3-Methyl-6-methyleneoctan-3-ol is unique due to the presence of both a methylene group at the sixth position and a methyl group at the third position. This unique structural feature contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3-methyl-6-methylideneoctan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBZCHPXBPHOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCC(C)(CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10887288 | |
| Record name | 3-Octanol, 3-methyl-6-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68227-31-6 | |
| Record name | 3-Methyl-6-methylene-3-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68227-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octanol, 3-methyl-6-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octanol, 3-methyl-6-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Octanol, 3-methyl-6-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-6-methyleneoctan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B7823713.png)





![(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7823759.png)


